

Application Notes and Protocols: Lucifer Yellow CH Ammonium Salt for Studying Endocytosis

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Compound of Interest

Compound Name: *Lucifer yellow CH ammonium*

Cat. No.: *B15554301*

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Introduction

Lucifer Yellow CH, a highly fluorescent, membrane-impermeant dye, serves as a valuable tool for investigating the process of endocytosis.[1][2][3] Its hydrophilic nature prevents it from passively crossing the cell membrane, meaning its cellular uptake is primarily mediated by endocytic pathways.[1] This characteristic makes it an excellent marker for fluid-phase endocytosis, a process involving the non-specific internalization of extracellular fluid and solutes.[3][4] The dye's accumulation within intracellular vesicles can be visualized and quantified, providing insights into the rate and regulation of endocytic activity. Furthermore, its carbonylhydrazone group allows the dye to be chemically fixed within cells, making it compatible with immunocytochemistry protocols.[2][5]

Mechanism of Action

Lucifer Yellow is taken up by cells through fluid-phase endocytosis, where small vesicles bud off from the plasma membrane, engulfing a droplet of the extracellular medium containing the dye.[4] This process is energy-dependent and can be inhibited by low temperatures and metabolic inhibitors.[3][4] Once internalized, Lucifer Yellow accumulates in endosomes and subsequently traffics to lysosomes.[6][7] The intensity of the fluorescence within the cell is proportional to the volume of fluid taken up, allowing for a quantitative measure of endocytic activity.[8]

Key Applications in Endocytosis Research

- Quantification of fluid-phase endocytosis: Measuring the rate of Lucifer Yellow uptake provides a quantitative index of pinocytic activity.[\[4\]](#)[\[8\]](#)
- Studying the regulation of endocytosis: The effects of various stimuli, inhibitors, or genetic modifications on the rate of dye uptake can be assessed.[\[6\]](#)[\[9\]](#)
- Visualizing endocytic pathways: Fluorescence microscopy can be used to track the internalization and intracellular trafficking of Lucifer Yellow-containing vesicles.[\[6\]](#)
- Assessing membrane integrity: In combination with cell-permeant dyes, Lucifer Yellow can be used to distinguish between endocytosis and membrane damage.

Quantitative Data Summary

The following table summarizes typical experimental parameters for Lucifer Yellow-based endocytosis assays, compiled from various studies. Optimal conditions may vary depending on the cell type and experimental goals.

Parameter	Value	Cell Type / Context	Reference
Working Concentration	0.1 - 10 mg/mL	Cultured atrial myocytes	[9]
0.5 mg/mL	Cultured atrial myocytes	[9]	
100 µg/mL	General protocol		
1-5% (w/v)	Neuronal tracing (microinjection)	[5]	
Incubation Time	2 - 10 minutes	Cultured atrial myocytes	[6]
1 - 2 hours	General protocol for monolayer integrity		
Up to 2 hours	Yeast cells	[10]	
40 minutes	CHO cells (post-pulse for membrane resealing)	[11]	
Excitation Wavelength	430 nm	General	[12]
428 nm	General	[2]	
485 nm	Plate reader-based assay		
Emission Wavelength	540 nm	General	[12]
536 nm	General	[2]	
535 nm	Plate reader-based assay		
Inhibitors of Uptake	Low temperature (0-4°C)	Plant protoplasts, atrial myocytes, Candida albicans	[3] [4] [6]

Metabolic inhibitors (e.g., sodium azide)	Plant protoplasts, Candida albicans	[3] [4]
Inhibitors of protein phosphatases 1 and 2A	Cultured atrial myocytes	[6]
Inhibitors of cAMP- dependent protein kinases	Cultured atrial myocytes	[6]
Caffeine	Cultured atrial myocytes	[6]

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of Endocytosis in Cultured Cells by Fluorescence Microscopy

This protocol provides a method for visualizing and quantifying the uptake of Lucifer Yellow in adherent cells.

Materials:

- **Lucifer Yellow CH ammonium salt**
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
- Mounting medium
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Preparation: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a working solution of Lucifer Yellow in pre-warmed cell culture medium or HBSS at the desired concentration (e.g., 0.5-1 mg/mL).
 - Aspirate the culture medium from the cells and wash once with warm HBSS.
 - Add the Lucifer Yellow-containing medium to the cells.
- Incubation: Incubate the cells at 37°C for a defined period (e.g., 15-60 minutes). A parallel control should be incubated at 4°C to demonstrate that the uptake is energy-dependent.
- Washing:
 - Aspirate the dye solution and wash the cells multiple times (3-5 times) with ice-cold HBSS or PBS to remove extracellular Lucifer Yellow.
- Fixation (Optional):
 - If desired, fix the cells with 4% PFA for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Imaging:
 - Mount the coverslips on microscope slides using a suitable mounting medium.
 - Visualize the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for Lucifer Yellow (e.g., ~430 nm excitation and ~540 nm emission).
 - Internalized Lucifer Yellow will appear as punctate fluorescent structures within the cytoplasm.
- Quantification (Image-based):

- Capture images using consistent acquisition settings.
- Use image analysis software to measure the total fluorescence intensity per cell or the number and intensity of fluorescent puncta.

Protocol 2: Quantitative Analysis of Endocytosis using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening of endocytosis in a multi-well plate format.

Materials:

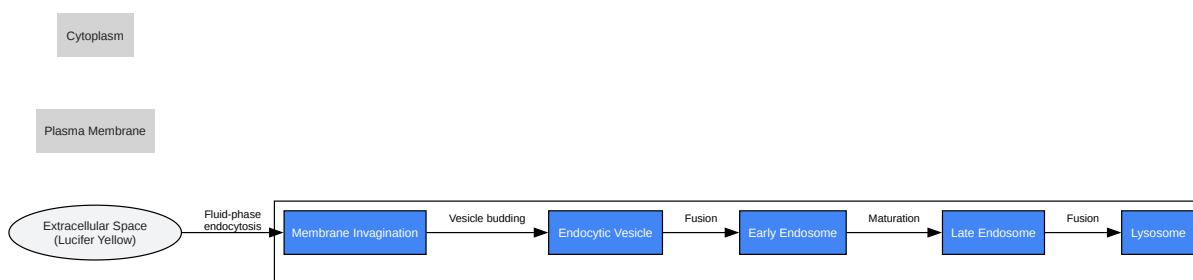
- **Lucifer Yellow CH ammonium salt**
- Cell culture medium
- HBSS or PBS
- Lysis buffer (e.g., 0.1% Triton X-100 in 50 mM Tris, pH 8.5)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader

Procedure:

- **Cell Plating:** Plate cells in a 96-well plate and culture to confluency.
- **Dye Loading and Incubation:** Follow steps 2 and 3 from Protocol 1, performing these steps for all wells simultaneously. Include control wells (e.g., no cells, incubation at 4°C).
- **Washing:** Aspirate the dye solution and wash the cell monolayer multiple times with ice-cold HBSS or PBS.
- **Cell Lysis:**
 - After the final wash, add a defined volume of lysis buffer to each well.

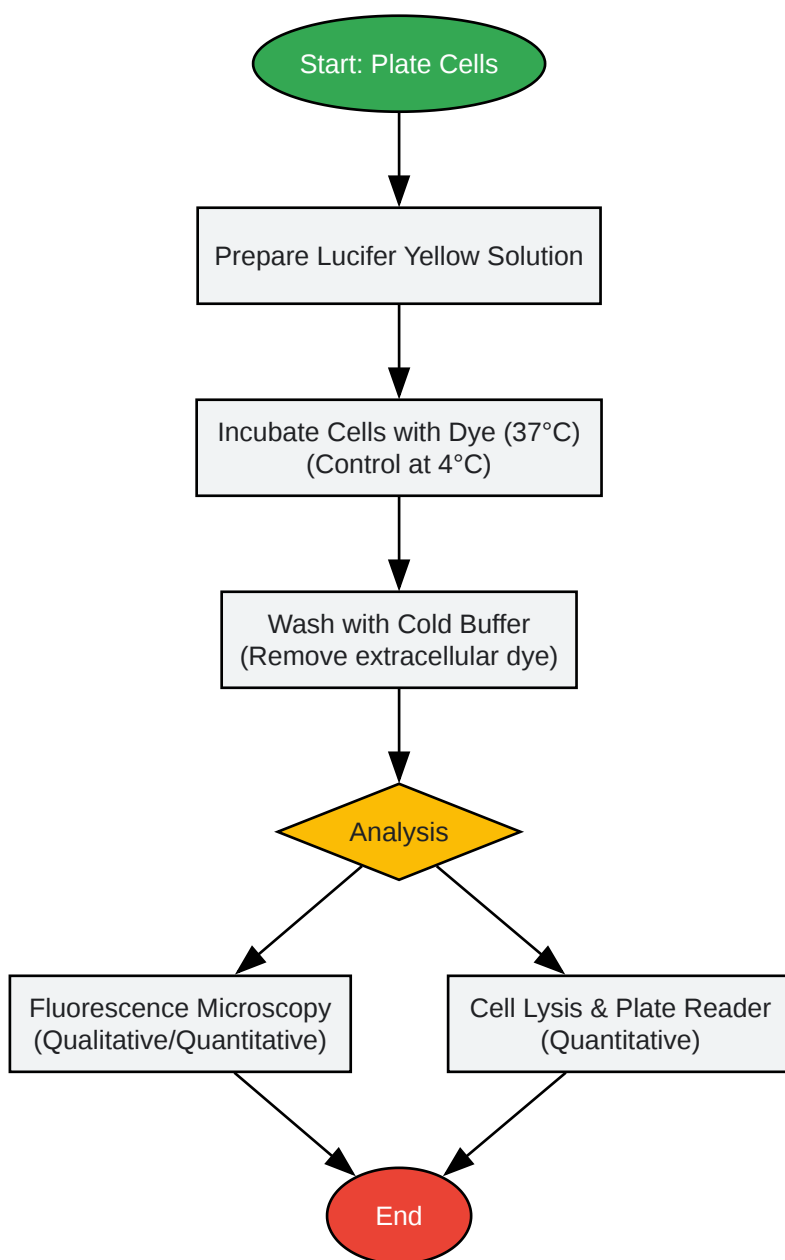
- Incubate the plate on a shaker for 10-15 minutes to ensure complete cell lysis.
- Fluorescence Measurement:
 - Measure the fluorescence in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
- Data Analysis:
 - Subtract the background fluorescence from the control wells.
 - The fluorescence intensity is proportional to the amount of Lucifer Yellow taken up by the cells. This can be normalized to the protein concentration in each well if desired.

Visualizations



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Caption: Lucifer Yellow uptake via fluid-phase endocytosis.



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Caption: General workflow for a Lucifer Yellow endocytosis assay.

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